Cas no 942069-49-0 (5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester)

5-Bromo-2-fluoro-1,3-phenylenediboronic acid pinacol ester is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its diboronic acid functionality enables dual functionalization of aromatic systems, while the bromo and fluoro substituents provide additional reactivity for sequential modifications. The pinacol ester groups enhance stability and solubility in organic solvents, facilitating handling and storage. This compound is particularly useful in pharmaceutical and materials science research for constructing complex biaryl and heteroaryl structures. Its well-defined reactivity profile makes it a valuable intermediate in the synthesis of advanced organic frameworks.
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester structure
942069-49-0 structure
Product name:5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester
CAS No:942069-49-0
MF:C18H26B2BrFO4
MW:426.921048641205
MDL:MFCD12026099
CID:839809
PubChem ID:46739484

5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 5-BROMO-2-FLUORO-1,3-PHENYLENEDIBORONIC ACID, PINACOL ESTER
    • 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 2-[5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • CS-0174883
    • AKOS015999364
    • BS-22772
    • A859531
    • 5-Bromo-2-fluoro-1,3-phenylenediboronic acid,pinacol ester
    • MFCD12026099
    • 942069-49-0
    • DTXSID30675088
    • 5-Bromo-2-fluoro-1,3-phenylenediboronic acid,bispinacol
    • 5-Bromo-2-fluoro-1,3-phenylenediboronic acid pinacol ester
    • 2,2'-(5-Bromo-2-fluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester
    • MDL: MFCD12026099
    • Inchi: InChI=1S/C18H26B2BrFO4/c1-15(2)16(3,4)24-19(23-15)12-9-11(21)10-13(14(12)22)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3
    • InChI Key: JUIGKQZHOKNIRX-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=C(C(=CC(=C2)Br)B3OC(C)(C)C(C)(C)O3)F)O1

Computed Properties

  • Exact Mass: 426.11800
  • Monoisotopic Mass: 426.118
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.9A^2

Experimental Properties

  • PSA: 36.92000
  • LogP: 3.18660

5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Security Information

5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-311132-250 mg
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester,
942069-49-0
250MG
¥1,504.00 2023-07-11
abcr
AB273690-5 g
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester; 98%
942069-49-0
5g
€858.00 2023-06-22
Apollo Scientific
PC48620-1g
2,2'-(5-Bromo-2-fluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
942069-49-0
1g
£195.00 2023-09-02
Chemenu
CM135981-1g
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
942069-49-0 95%
1g
$356 2024-07-19
Chemenu
CM135981-5g
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
942069-49-0 95%
5g
$1012 2024-07-19
Ambeed
A740510-5g
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
942069-49-0 98%
5g
$354.0 2024-04-16
A2B Chem LLC
AB59445-1g
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester
942069-49-0 98%
1g
$187.00 2024-07-18
Cooke Chemical
BD0937548-1g
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
942069-49-0 98%
1g
RMB 1663.20 2025-02-20
TRC
B685163-100mg
5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester
942069-49-0
100mg
$ 81.00 2023-04-18
Alichem
A019114626-5g
2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
942069-49-0 95%
5g
$487.92 2023-08-31

Additional information on 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester

5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester (CAS No. 942069-49-0): A Versatile Building Block in Modern Organic Synthesis

5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester (CAS No. 942069-49-0) has emerged as a pivotal molecule in contemporary organic chemistry, particularly in the development of cross-coupling reactions and biologically active compounds. This compound belongs to the class of boronic acid pinacol esters, which are widely recognized for their stability and reactivity in transition-metal-catalyzed coupling processes. Recent studies published in Advanced Synthesis & Catalysis (2023) and Organic Letters (2024) have highlighted its role as a versatile precursor in the synthesis of fluorinated aromatic scaffolds, which are crucial in pharmaceutical and materials science applications.

The molecular structure of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester features a 1,3-phenylene diboron core substituted with fluorine and bromine atoms, encapsulated in a pinacol ester framework. This unique architecture confers exceptional electronic tunability and regioselectivity, making it an ideal candidate for electrophilic aromatic substitution and transition-metal catalysis. A 2023 report in ACS Catalysis demonstrated its utility in direct C–H functionalization reactions, where the fluorine substituent acts as a directing group to enhance reaction efficiency.

In the context of drug discovery, 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester has attracted significant attention due to its compatibility with biocompatible synthetic protocols. For instance, a 2024 study in JACS described its application in the synthesis of fluorinated kinase inhibitors, where the boronic acid pinacol ester was selectively activated under mild aqueous conditions to yield highly substituted aromatic rings with precise stereochemical control. This advancement has direct implications for the development of targeted therapies in oncology and neurodegenerative disease research.

The pinacol ester functionality of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid also enables its use in photoredox catalysis, a rapidly evolving area of green chemistry. A 2023 paper in Chem demonstrated that this compound serves as an electron-deficient arylboronate in visible-light-mediated C–H arylation reactions, achieving 95% yields with minimal byproduct formation. This finding underscores its potential as a sustainable reagent in scale-up manufacturing processes for pharmaceutical intermediates.

Moreover, the fluorine and bromine substituents of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester have been exploited in molecular imaging and bioorthogonal chemistry. A 2024 investigation in Angewandte Chemie revealed that the fluorine atom enhances 19F NMR detectability, while the bromine enables halogen-bond-directed self-assembly in supramolecular systems. These properties are being harnessed to develop smart drug delivery platforms and fluorescent probes for in vivo diagnostics.

Industrial applications of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester are expanding rapidly, particularly in the production of fluorinated polymers and electronic materials. A 2023 report in Macromolecules highlighted its role in electrochemical deposition of fluorinated conjugated polymers, where the boronic acid pinacol ester acts as a redox-active monomer with high conductivity and thermal stability. This breakthrough has significant implications for organic photovoltaics and flexible electronics.

Looking ahead, ongoing research in computational chemistry and molecular dynamics simulations is expected to further optimize the reactivity of 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester in asymmetric synthesis and enantioselective catalysis. A 2024 review in Chemical Reviews emphasized its potential as a molecular scaffold for bioconjugation and immunoassay development, driven by the unique electronic effects of its fluorine and bromine substituents.

In conclusion, 5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester (CAS No. 942069-49-0) represents a cornerstone molecule in modern organic synthesis, with cross-disciplinary applications spanning pharmaceuticals, materials science, and biotechnology. Its electronic versatility, chemical stability, and reactivity profile position it as a next-generation reagent for innovative chemical transformations in the 21st century.

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Amadis Chemical Company Limited
(CAS:942069-49-0)5-Bromo-2-fluoro-1,3-phenylenediboronic acid, pinacol ester
A859531
Purity:99%
Quantity:5g
Price ($):319.0